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Compound of Interest

Compound Name: 7-Fluoroquinazolin-2-amine

Cat. No.: B066806

An In-depth Technical Guide on the Chemical Properties of 7-Fluoroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and reactivity of 7-Fluoroquinazolin-2-amine. It is
intended to serve as a foundational resource for researchers and professionals in the fields of
medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

7-Fluoroquinazolin-2-amine is a fluorinated derivative of the quinazoline heterocyclic system,
which is a privileged scaffold in medicinal chemistry.[1] The presence of the fluorine atom and
the amino group at key positions makes it a valuable and versatile building block for the
synthesis of novel therapeutic agents, particularly in oncology and immunology.[2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 7-
Fluoroquinazolin-2-amine.
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Property Value Reference(s)
CAS Number 190274-01-2 [2][3][4]
Molecular Formula CsHeFNs [2][3]
Molecular Weight 163.15 g/mol [2][3]
Exact Mass 163.05500 Da [3]
Boiling Point 373.659 °C at 760 mmHg [2][3]
Flash Point 179.783 °C [2][3]
Density 1.401 g/cm3 [2][3]
Refractive Index 1.69 [2]
LogP 1.93230 [3]
Polar Surface Area 51.80 A2 [3]
Melting Point Not Available [2]
Solubility Not Available [2]
Appearance Not Available [2]

Spectroscopic Properties

While specific experimental spectra for 7-Fluoroquinazolin-2-amine are not readily available
in the cited literature, the expected spectroscopic features can be predicted based on its
functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Fluoroquinazolin-2-amine is expected to show characteristic absorption
bands corresponding to its primary aromatic amine and fluoro-substituted quinazoline structure.
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Functional Group

Expected
Absorption Range
(cm™)

Vibration Type

Reference(s)

Primary Amine (N-H)

3400-3250 (two
bands)

Asymmetric &

Symmetric Stretch

[5]

Primary Amine (N-H) 1650-1580 Bending (Scissoring) [5]
Aromatic C-H 3100-3000 Stretch [6]
C=N (Quinazoline

~1620-1580 Stretch

Ring)

~1600 and 1500—

Aromatic C=C 1400 Ring Stretch [6]
Aromatic C-N 1335-1250 Stretch [5]
C-F ~1250-1000 Stretch

N-H 910-665 (broad) Wag [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific tH NMR and 13C NMR spectral data for 7-Fluoroquinazolin-2-amine are not provided
in the search results. The spectra would be complex due to the fused aromatic system and the
influence of the fluorine atom, which would cause characteristic splitting patterns in both proton
and carbon spectra.

Mass Spectrometry (MS)

The exact mass of 7-Fluoroquinazolin-2-amine is 163.05500 Da.[3] High-resolution mass
spectrometry (HRMS) should confirm this molecular weight with high accuracy.

Synthesis and Reactivity

7-Fluoroquinazolin-2-amine is primarily utilized as a synthetic intermediate.[2] While a
specific, detailed protocol for its synthesis is not available, a general pathway can be inferred
from established methods for synthesizing quinazoline derivatives.
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General Synthetic Approach

The synthesis of 2-aminoquinazolines often involves the cyclization of appropriately substituted
anthranilic acid derivatives or 2-aminobenzonitriles.[7] A plausible synthetic route could start
from 2-amino-4-fluorobenzoic acid or a related compound, followed by cyclization to form the

quinazoline core.

General Synthetic Workflow for 2-Aminoquinazolines

Starting Materials - -
Key Transformation Target Intermediate

2-Amino-4-fluorobenzoic Acid
or Cyclization + Cyanamide or Urea derivative 7-Fluoroquinazolin-2-amine
2-Amino-4-fluorobenzonitrile

Click to download full resolution via product page

Caption: Plausible synthetic pathway for 7-Fluoroquinazolin-2-amine.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of 7-Fluoroquinazolin-2-amine is centered around the nucleophilic
amino group at the C2 position. This group can readily participate in various reactions, such as
N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, to introduce
diverse substituents. This makes it a crucial building block for creating libraries of quinazoline

derivatives for drug discovery programs.[2]
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7-Fluoroquinazolin-2-amine as a Synthetic Hub

[ 7-Fluoroquinazolin-2-amine ]
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Caption: Role as a key intermediate in synthesizing diverse derivatives.

Biological Activity and Applications

The quinazoline scaffold is prevalent in numerous FDA-approved drugs, particularly kinase
inhibitors used in cancer therapy.[8] Derivatives of 7-Fluoroquinazolin-2-amine are
investigated for a wide range of therapeutic applications.

o Anticancer Activity: Quinazolin-2-amine derivatives have been discovered as potent
inhibitors of ROR1 pseudokinase, showing efficacy against triple-negative breast cancer in
preclinical models.[9]

» Anti-inflammatory Activity: Fluorine-substituted benzo[h]quinazoline-2-amine derivatives
have demonstrated potential as anti-inflammatory agents by inhibiting the NF-kB signaling
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pathway.[10] These compounds were shown to reduce the phosphorylation of IkBa and p65,
key steps in the activation of this pro-inflammatory pathway.[10]

Inhibition of NF-kB Pathway by Quinazoline Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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